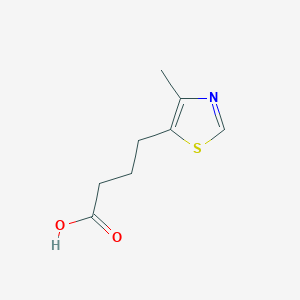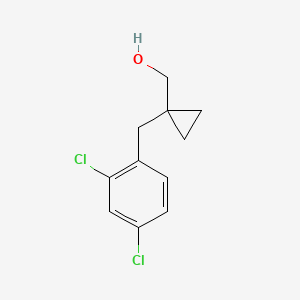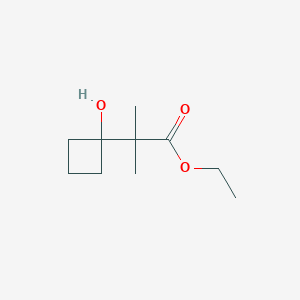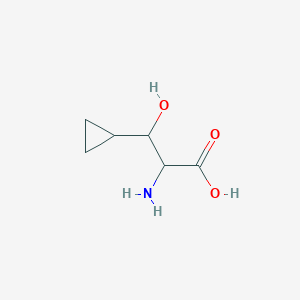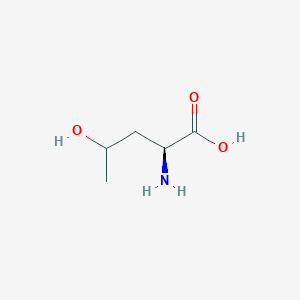
(2S)-2-amino-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-hydroxypentanoic acid, also known as L-threonine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is vital for protein synthesis, immune function, and the production of neurotransmitters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is then hydrolyzed to produce the amino acid.
Industrial Production Methods
Industrial production of L-threonine is primarily achieved through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-threonine. The fermentation process involves cultivating these bacteria in a nutrient-rich medium, followed by extraction and purification of the amino acid.
Análisis De Reacciones Químicas
Types of Reactions
L-threonine undergoes various chemical reactions, including:
Oxidation: L-threonine can be oxidized to form amino acids like glycine and acetaldehyde.
Reduction: Reduction reactions are less common but can involve the conversion of L-threonine to other amino acids.
Substitution: L-threonine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Glycine and acetaldehyde.
Reduction: Other amino acids.
Substitution: Derivatives of L-threonine with different functional groups.
Aplicaciones Científicas De Investigación
L-threonine has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Essential for studying protein structure and function.
Medicine: Investigated for its role in treating conditions like amyotrophic lateral sclerosis (ALS) and spasticity.
Industry: Used in animal feed to improve growth and feed efficiency.
Mecanismo De Acción
L-threonine exerts its effects through various molecular targets and pathways:
Protein Synthesis: Incorporated into proteins during translation.
Immune Function: Supports the production of antibodies and immune cells.
Neurotransmitter Production: Precursor for the synthesis of neurotransmitters like glycine.
Comparación Con Compuestos Similares
L-threonine is unique among amino acids due to its hydroxyl group, which allows it to participate in specific biochemical reactions. Similar compounds include:
L-serine: Similar structure but lacks the hydroxyl group.
L-isoleucine: Branched-chain amino acid with different metabolic pathways.
L-valine: Another branched-chain amino acid with distinct functions.
L-threonine’s unique structure and properties make it indispensable in various biological and industrial applications.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1 |
Clave InChI |
SBRVJFMQKPUAGQ-BKLSDQPFSA-N |
SMILES isomérico |
CC(C[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




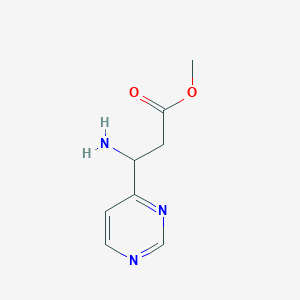
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)

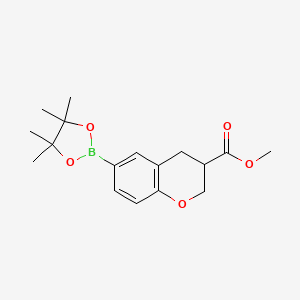
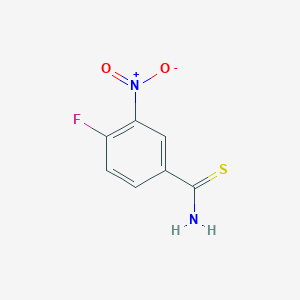
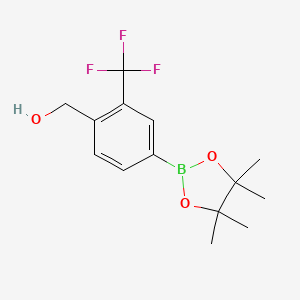
![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
